1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

Description

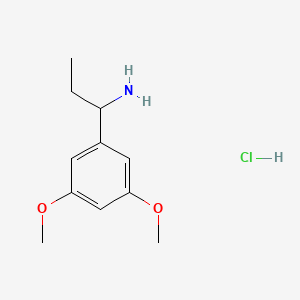

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (CAS 2061996-57-2) is a chiral amine hydrochloride with the molecular formula C₁₁H₁₈ClNO₂ and a molecular weight of 231.72 g/mol . The compound features a propane-1-amine backbone substituted at the 1-position with a 3,5-dimethoxyphenyl group, and it exists as the (S)-enantiomer . Key physicochemical properties include:

- Solubility: Available as a 10 mM stock solution in research settings .

- Storage: Stable at room temperature in sealed, moisture-free conditions .

- Hazard Profile: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

It is primarily used as a pharmaceutical intermediate and research chemical, supplied by manufacturers like American Elements and GLPBIO in high-purity forms (≥95%) .

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWSVJFSUQWPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with nitroethane to form 3,5-dimethoxyphenyl-2-nitropropene.

Reduction: The nitropropene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3,5-dimethoxyphenyl)propan-1-amine.

Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the amine group, potentially converting it to an alkyl group using reagents like sodium borohydride (NaBH4).

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethoxybenzaldehyde, while substitution reactions can produce various substituted phenylpropanamines.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research explores its potential therapeutic applications, including its effects on mood and cognition.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets:

Neurotransmitter Receptors: The compound may act as an agonist or antagonist at serotonin, dopamine, and norepinephrine receptors, influencing neurotransmission and resulting in various physiological effects.

Pathways: It may modulate signaling pathways involved in mood regulation, cognition, and other central nervous system functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride are compared below with three closely related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: Methoxy vs. Methyl Groups: The dimethylphenyl analog exhibits higher lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .

Stereochemistry :

- The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to the (R)-enantiomer of its difluoro analog, as chirality often influences receptor binding .

Synthetic Pathways :

- Similar to the synthesis of (S)-1-(3,5-difluorophenyl)propan-1-amine hydrochloride (), the target compound likely involves catalytic hydrogenation or HCl salt formation from a precursor amine .

In contrast, the difluoro analog’s smaller substituents may favor interactions with hydrophobic enzyme pockets .

Safety Profiles :

- All compared compounds share similar hazards (e.g., H302), but the dimethylphenyl derivative’s higher lipophilicity may increase toxicity risks .

Biological Activity

1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a compound belonging to the class of substituted phenylamines, has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of two methoxy groups on the phenyl ring, suggest that it may interact with various biological targets, influencing its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClN2O2, with a molecular weight of approximately 232.73 g/mol. The compound features a propan-1-amine backbone substituted with a 3,5-dimethoxyphenyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly serotonin, which is significant for mood regulation and the treatment of mood disorders.

- Potential Antidepressant Effects : Given its structural similarities to known antidepressants, it is hypothesized that this compound could exhibit similar pharmacological effects.

- Antitumor Activity : Computational models have predicted interactions with targets associated with cancer pathways, indicating potential antitumor properties.

In Vitro Studies

Several studies have explored the in vitro biological activity of this compound:

- Cell Viability Assays : In vitro experiments using various human cell lines have demonstrated that the compound does not exhibit significant cytotoxicity at therapeutic concentrations. A study reported a half-maximal inhibitory concentration (IC50) greater than 100 µM against malignant leukemic cell lines .

- Receptor Binding Studies : Binding assays have indicated that the compound may interact with serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders .

Case Studies

A recent case study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. The results showed that administration of the compound led to a significant reduction in immobility time in forced swim tests, suggesting potential antidepressant-like effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-dimethylphenethylamine | Brominated phenethylamine | Potential stimulant effects |

| 2-Methoxy-N,N-dimethylbenzeneethanamine | Methoxy-substituted phenethylamine | Antidepressant properties |

| 3-Bromo-N-methylphenethylamine | Brominated analog | Neuroactive effects |

This table highlights how structural variations can lead to diverse biological activities among similar compounds.

The proposed mechanisms through which this compound exerts its effects include:

- Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound may enhance serotonergic signaling pathways involved in mood regulation.

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes linked to neurodegenerative diseases and cancer pathways.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis protocols should prioritize reaction optimization via statistical design of experiments (DoE) to identify critical parameters like temperature, solvent polarity, and catalyst loading. For example, cyclopropylamine derivatives (e.g., 3-Cyclopropylpropan-1-amine hydrochloride) are synthesized using ammonia/amine sources under high-pressure conditions, followed by HCl salt formation . Reaction monitoring via UV-Vis spectroscopy (λmax ~255 nm) ensures intermediate stability . Advanced purification techniques, such as recrystallization from anhydrous ethanol, are recommended to achieve ≥98% purity, as seen in similar reference standards .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : The compound must be stored at -20°C in airtight, desiccated containers to prevent hygroscopic degradation . Handling requires PPE (gloves, N95 respirators, eyeshields) to avoid inhalation or dermal exposure, adhering to protocols for hazardous materials . Stability assessments should include periodic HPLC-MS analysis to detect decomposition products, a practice validated for structurally related amines like methoxamine hydrochloride .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with AI-driven synthesis platforms (e.g., ICReDD) enable reaction path prediction. These tools leverage databases like Reaxys and PubChem to model nucleophilic substitution or redox reactions, accounting for steric effects from the 3,5-dimethoxy groups . For instance, automated systems optimize reaction parameters (e.g., pressure, solvent) for cyclopropylamine derivatives, achieving >90% accuracy in route prediction .

Q. How can contradictory spectral data (e.g., NMR, UV-Vis) for this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity effects or salt form variations. Cross-validate data using orthogonal techniques:

- NMR : Compare chemical shifts with analogs like 1-(3,5-dimethylphenoxy)propan-2-amine, noting deshielding due to methoxy substituents .

- UV-Vis : Calibrate λmax against reference standards (e.g., Cayman Chemical’s 4-ANPP hydrochloride, λmax 255 nm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) consistency with theoretical m/z (calculated via PubChem data) .

Q. What statistical experimental design methods optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Apply fractional factorial design (FFD) or response surface methodology (RSM) to screen variables (e.g., reagent stoichiometry, pH). For example, TiO2 photocatalysis studies used FFD to identify temperature and irradiation time as critical for yield optimization . Central composite designs (CCD) are effective for non-linear parameter relationships, as demonstrated in membrane separation technologies .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties in biological studies?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving bioavailability. Comparative studies on methoxamine hydrochloride (a structural analog) show salt forms increase receptor binding affinity (e.g., α-adrenergic receptors) due to improved ionization at physiological pH . In vitro assays (e.g., plasma stability tests) should quantify salt dissociation kinetics using LC-MS/MS, as validated for cyclopropylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.